N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethanesulfonyl group attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to enhance the electrophilicity of the compound, making it a potent reagent for electrophilic substitution reactions . The compound can also form stable complexes with various biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2-[(trifluoromethanesulfonyl)amino]benzamide
- N-Propyl-2-[(trifluoromethanesulfonyl)amino]benzamide
- N-Butyl-2-[(trifluoromethanesulfonyl)amino]benzamide
Uniqueness
N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide is unique due to its specific ethyl group, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .
Eigenschaften
CAS-Nummer |
80798-80-7 |
---|---|
Molekularformel |
C10H11F3N2O3S |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
N-ethyl-2-(trifluoromethylsulfonylamino)benzamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-2-14-9(16)7-5-3-4-6-8(7)15-19(17,18)10(11,12)13/h3-6,15H,2H2,1H3,(H,14,16) |
InChI-Schlüssel |
MKAOLZGYWAGMLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC=CC=C1NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.